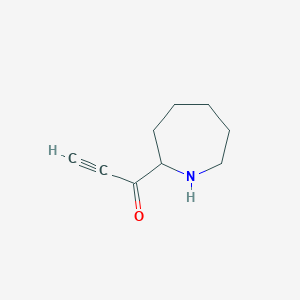
(3-Methoxyphenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)methanesulfonyl fluoride is an organosulfur compound characterized by the presence of a methanesulfonyl fluoride group attached to a 3-methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)methanesulfonyl fluoride typically involves the reaction of (3-methoxyphenyl)methanesulfonyl chloride with a fluoride source. Common fluoride sources include potassium fluoride or cesium fluoride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluoride substitution process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents at moderate to high temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Hydrolysis: The primary product is (3-methoxyphenyl)methanesulfonic acid.
Aplicaciones Científicas De Investigación
(3-Methoxyphenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Chemical Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)methanesulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound forms a stable covalent bond with the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
(3-Methoxyphenyl)methanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, leading to different reactivity and applications.
(3-Methoxyphenyl)methanesulfonamide: Contains an amide group, offering different chemical properties and biological activities.
(3-Methoxyphenyl)methanesulfonic acid: The hydrolyzed form of the sulfonyl fluoride, used in different contexts in organic synthesis.
Uniqueness: (3-Methoxyphenyl)methanesulfonyl fluoride is unique due to its highly reactive sulfonyl fluoride group, which provides distinct advantages in nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in chemical biology and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H9FO3S |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3 |
Clave InChI |
ASWNRDSVVYQJTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


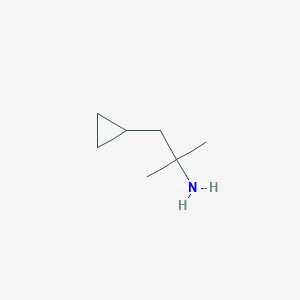
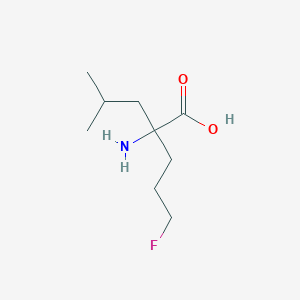
![2-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13204541.png)
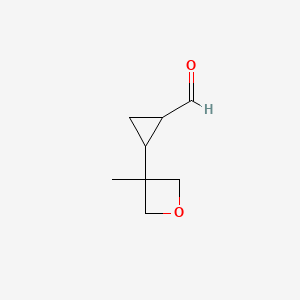
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
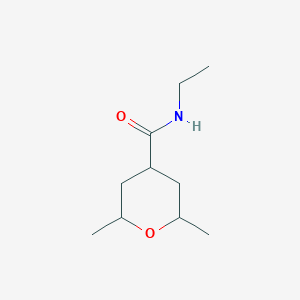
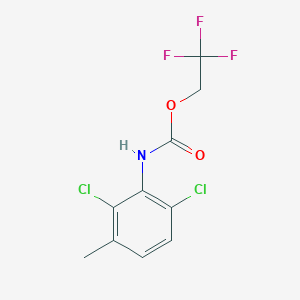
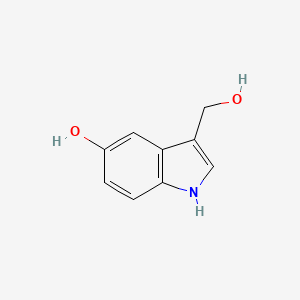
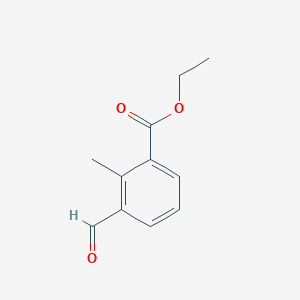
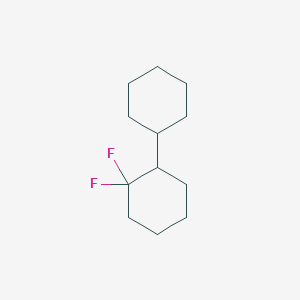
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)


